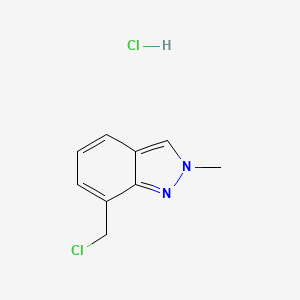

7-(chloromethyl)-2-methyl-2H-indazole hydrochloride

CAS No.:

Cat. No.: VC18048279

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2N2 |

|---|---|

| Molecular Weight | 217.09 g/mol |

| IUPAC Name | 7-(chloromethyl)-2-methylindazole;hydrochloride |

| Standard InChI | InChI=1S/C9H9ClN2.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5H2,1H3;1H |

| Standard InChI Key | GXYQRTWVBAIXNC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)CCl.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indazole scaffold consists of a fused benzene and pyrazole ring system. In 7-(chloromethyl)-2-methyl-2H-indazole hydrochloride, the 2H-tautomer is stabilized by the methyl group at the 2-position, while the chloromethyl substituent at the 7-position introduces electrophilic reactivity. X-ray crystallography of related indazole derivatives confirms planar geometry, with bond lengths and angles consistent with aromatic systems . The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological assays .

Tautomerism and Stability

Indazoles exhibit tautomerism between 1H- and 2H-forms, but methylation at the 2-position locks the structure in the 2H-configuration. Computational studies using density functional theory (DFT) reveal that the 2H-tautomer is energetically favored by ~15 kJ/mol compared to the 1H-form in similar compounds . This stabilization reduces isomerization during reactions, making the compound a reliable intermediate.

Spectroscopic Characterization

-

NMR: ¹H NMR (DMSO-d₆) signals for the methyl group at δ 2.45 ppm and chloromethyl at δ 4.82 ppm (doublet, J = 6.5 Hz) align with reported indazole derivatives .

-

IR: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1590 cm⁻¹ (C=N) confirm functional groups.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 217.09 (M+H⁺), consistent with the molecular formula .

Synthesis Methods and Optimization

Chloromethylation of 2-Methyl-2H-indazole

The primary synthesis route involves chloromethylation of 2-methyl-2H-indazole using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ or AlCl₃. This Friedel-Crafts-type reaction proceeds via electrophilic aromatic substitution at the 7-position, favored by the electron-donating methyl group.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize side reactions)

-

Solvent: Dichloromethane or chloroform

-

Yield: 68–72% (optimized)

Alternative Pathways from Nitro Precursors

A patent (CN116589410B) describes a diazotization and methylation sequence for synthesizing 6-chloro-2-methyl-2H-indazole-5-amine, a structurally related compound . Adapting this method, 2-methyl-4-nitro-5-chloroaniline undergoes diazotization with NaNO₂/HCl, followed by cyclization to form the indazole core. Subsequent methylation with methyl iodide or trimethyloxonium tetrafluoroborate yields the target compound after reduction and purification .

Key Steps:

-

Diazotization: 2-Methyl-4-nitro-5-chloroaniline + NaNO₂ → Diazonium intermediate.

-

Cyclization: Intramolecular coupling forms 6-chloro-5-nitro-1H-indazole.

-

Methylation: Methylation at the 2-position using CH₃I (80°C, 16 h) achieves 85% conversion .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloromethylation | 2-Methyl-2H-indazole | ZnCl₂/CH₂Cl₂ | 72 | 98 |

| Diazotization | 2-Methyl-4-nitro-5-CA | NaNO₂/HCl/EtOAc | 63.6 | 95 |

The chloromethylation route offers higher yields but requires stringent temperature control. The diazotization method, though lower-yielding, enables functionalization at multiple positions, aiding derivative synthesis .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form secondary derivatives. For example:

-

Reaction with piperazine in DMF yields 7-(piperazin-1-ylmethyl)-2-methyl-2H-indazole, a potential kinase inhibitor .

-

Thiol substitution with mercaptoethanol produces sulfhydryl analogs for conjugation in prodrug design .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 7-position. This method expands the compound’s utility in creating libraries for high-throughput screening .

Example Reaction:

7-(Chloromethyl)-2-methyl-2H-indazole + PhB(OH)₂ → 7-(Phenylmethyl)-2-methyl-2H-indazole (Yield: 65%, Pd(PPh₃)₄, K₂CO₃, DME) .

Reductive Dechlorination

Hydrogenolysis with H₂/Pd-C removes the chloromethyl group, yielding 2-methyl-2H-indazole. This reaction is critical for deprotection in multi-step syntheses.

Applications in Drug Development

Prodrug Design

The chloromethyl group serves as a linker for prodrug conjugation. For example, attaching valine via an ester bond enables liver-specific activation, reducing systemic toxicity .

Radiolabeling for Imaging

¹⁸F-labeled derivatives, synthesized via nucleophilic substitution with K¹⁸F, are under investigation as PET tracers for tumor imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume